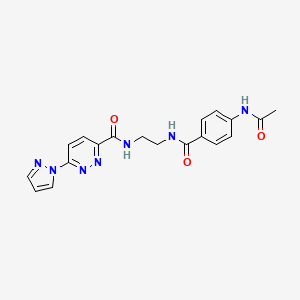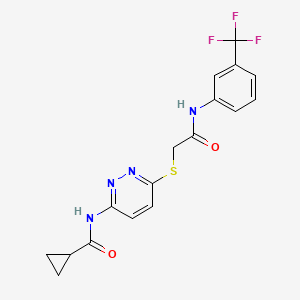![molecular formula C14H10ClF3N2O B2691630 (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine CAS No. 326808-43-9](/img/structure/B2691630.png)
(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethyl)pyridin-2-amine is an aminopyridine . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Physical and Chemical Properties This compound has a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . It has a melting point of 86-90 °C and a boiling point of 205°C . The compound is slightly soluble in chloroform and methanol . It has a predicted pKa of 1.79±0.49 .
Applications De Recherche Scientifique
Fluorescent Zinc Sensors
Research has developed midrange affinity fluorescent Zn(II) sensors, such as ZP9 and ZP10, which are asymmetrically derivatized fluorescein-based dyes. These sensors contain an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group, offering sub-micromolar to low-micromolar affinity for Zn(II). They exhibit significant fluorescence enhancement upon Zn(II) binding, indicating potential for biological imaging applications (Nolan et al., 2006).
Intramolecular Charge-Transfer Enhancement
The incorporation of tris[4-(pyridin-4-yl)phenyl]amine (TPPA) molecules into layered materials, such as zirconium hydrogen phosphate, has been studied. This process leads to significant organization and protonation of TPPA, enhancing intramolecular charge transfer (ICT). These findings suggest potential applications in modifying optical properties through restricted geometry systems (Melánová et al., 2014).
Microporous Materials Synthesis
The synthesis of large-pore gallium oxyfluorophosphates utilizing a combination of two structure-directing amines, including pyridine, showcases a unique approach to creating materials with potential for catalysis and gas storage. This synthesis strategy highlights the versatility of pyridine derivatives in directing the structure of microporous materials (Weigel et al., 1997).
Metal Ion Sensing and Coordination
A study on the enhancement of two-photon excited fluorescence (TPEF) for zinc sensing demonstrates the potential of pyridine derivatives in creating "turn-on" sensors for metal ions. The research focuses on a branched chromophore with pyridine terminal groups, showing significant TPEF signal increase upon zinc coordination, indicating high selectivity and sensitivity for zinc detection (Bhaskar et al., 2007).
Safety and Hazards
The compound has been classified as an irritant . It has hazard statements H302 and H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary statements include P273, P301+P312+P330, which advise avoiding release to the environment, and if swallowed, call a poison center or doctor, and rinse mouth .
Propriétés
IUPAC Name |
(Z)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c1-9(10-5-3-2-4-6-10)20-21-13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,1H3/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQSJWJZQZKKSY-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B2691547.png)
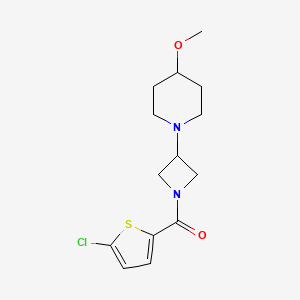

![methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2691554.png)
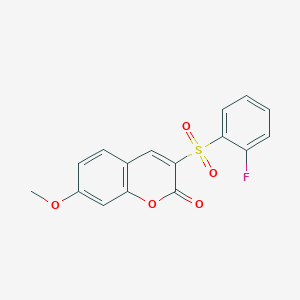
![2-(3-chlorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide](/img/structure/B2691558.png)
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid](/img/structure/B2691562.png)

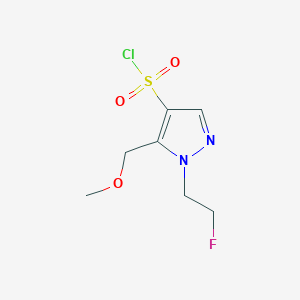
![3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2691566.png)

